ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a hybrid heterocyclic compound combining a thiophene core with a chromene-derived substituent. The molecule features a thiophene ring substituted at the 2-position with a 2-oxo-2H-chromene-3-amido group and at the 4-position with a phenyl group, while the 3-position is esterified with an ethyl carboxylate. This structural complexity imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c1-2-28-23(27)19-17(14-8-4-3-5-9-14)13-30-21(19)24-20(25)16-12-15-10-6-7-11-18(15)29-22(16)26/h3-13H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGSJSLIPPEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an amine derivative, followed by cyclization and esterification reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium methoxide or ammonia.
Scientific Research Applications
Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene and thiophene moieties can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and properties can be contextualized by comparing it to analogous thiophene and chromene derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s chromene-amido group distinguishes it from aliphatic-substituted analogs like Ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate . Compared to imidazole-thiophene hybrids (e.g., Compound C in ), the chromene-thiophene hybrid lacks nitrogen heteroatoms in the fused ring, which could reduce hydrogen-bonding capacity but increase lipophilicity.
Biological Activity: Chromene derivatives (e.g., Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate) are known for antimicrobial activity due to their planar aromatic systems disrupting microbial membranes . The target compound’s chromene-amido group may confer similar properties. Thiophene-carboxylates with aliphatic substituents (e.g., 3-oxobutanoylamino) show moderate antifungal activity, suggesting that the chromene substitution might enhance or modify this activity .
Crystallographic and Computational Insights :
- Chromene-thiophene hybrids often exhibit well-defined crystal packing due to hydrogen-bonding networks involving the amido and carboxylate groups, as seen in related chromene derivatives . Tools like Mercury CSD and SHELXL are critical for analyzing these interactions .
- Computational studies (e.g., in-silico docking) on imidazole-thiophene analogs suggest that substituting imidazole with chromene could alter binding modes in enzymatic targets like topoisomerases or kinases.
Research Findings and Implications
Synthesis and Characterization :
- The compound’s synthesis likely follows routes similar to other thiophene-carboxylates, involving Friedel-Crafts acylation or Ullmann coupling for chromene integration .
- X-ray crystallography (utilizing SHELX software ) would confirm the spatial arrangement of the chromene-amido group, critical for understanding its bioactivity.
Therapeutic Potential: Chromene-thiophene hybrids may act as dual inhibitors (e.g., targeting both topoisomerases and kinases), akin to TAS-103 (a chromene-quinoline hybrid) . The ethyl carboxylate group enhances solubility, balancing the lipophilicity introduced by the phenyl and chromene groups .
Limitations and Future Directions: Limited experimental data exist for the specific compound. Comparative studies with analogs (e.g., replacing chromene with coumarin or quinoline) are needed. Advanced computational modeling (e.g., molecular dynamics using IsoStar ) could predict interaction patterns with biological targets.
Biological Activity
Ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and various studies conducted on this compound, highlighting its significance in medicinal chemistry.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with phenylthiophene derivatives. This process often utilizes various reagents such as hydrazine hydrate, leading to the formation of amide derivatives that exhibit diverse biological activities.
2. Biological Activity
Antimicrobial Activity:
Research indicates that derivatives of the compound demonstrate significant antimicrobial properties. For instance, studies have shown that certain ethyl 2-oxo-2H-chromene derivatives exhibit antibacterial activity against various bacterial strains, including those isolated from wound infections .
Antitumor Activity:
The compound has also been evaluated for its antitumor potential. Various derivatives have been tested against cancer cell lines, revealing cytotoxic effects that suggest a mechanism involving apoptosis induction in tumor cells .
Anticonvulsant Activity:
Some studies have reported anticonvulsant effects associated with compounds containing similar structural motifs. Ethyl 2-(2-oxo-2H-chromene) derivatives have shown promise in reducing seizure frequency in animal models, indicating their potential as therapeutic agents for epilepsy .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against wound bacteria | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anticonvulsant | Reduces seizure frequency |
Case Study: Antimicrobial Efficacy
A study conducted on ethyl 2-(2-oxo-2H-chromene) derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into their mechanisms of action.
Case Study: Antitumor Activity
In vitro studies using human cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation. Mechanistic studies indicated that these compounds might activate apoptotic pathways, leading to cell death, thus presenting a potential avenue for cancer therapy.
The biological mechanisms underlying the activities of ethyl 2-(2-oxo-2H-chromene) derivatives are multifaceted:
- Antimicrobial Mechanism: Likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Antitumor Mechanism: Involves modulation of signaling pathways related to cell growth and apoptosis.
- Anticonvulsant Mechanism: Potentially through inhibition of neurotransmitter release or modulation of ion channels.
Q & A
Q. What are the recommended methodologies for synthesizing ethyl 2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate?
Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Condensation of chromene-3-carboxylic acid derivatives with thiophene precursors under acidic or basic conditions (e.g., using acetyl chloride or NaOH as catalysts).
- Step 2 : Esterification or amidation to introduce the ethyl carboxylate and amido groups.
- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC or NMR . Similar compounds, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, have been synthesized using these methods, with yields optimized by adjusting solvent polarity and temperature .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard. Tools like SHELX (for structure refinement) and WinGX (for data processing and visualization) are critical .
- Protocol : Crystallize the compound, collect diffraction data, and refine using SHELXL. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed via graph set theory to confirm molecular packing .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
- NMR/FT-IR : To confirm functional groups (e.g., ester C=O at ~1700 cm⁻¹ in IR; aromatic protons in 1H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
- Key Modifications : Vary substituents on the phenyl or chromene moieties. For example, electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring may enhance cytotoxicity .
- Assays : Test against cancer cell lines (e.g., HL-60, CCRF-CEM) using MTT assays. SAR data from analogues like CXL017 (a chromene-carboxylate derivative) show that 3,5-dimethoxy substitutions improve activity against drug-resistant cells .
Q. What computational strategies can predict reaction pathways for synthesizing novel derivatives?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states.
- Reaction Path Search : Tools like ICReDD integrate computational and experimental data to optimize conditions (e.g., solvent, catalyst) and reduce trial-and-error . Example: A study on similar chromene derivatives used DFT to identify optimal ring-closure pathways, reducing synthesis time by 30% .
Q. How do researchers resolve contradictions in biological activity data across different assays?
- Case Study : If in vitro assays show high cytotoxicity but in vivo results are inconsistent:
- Step 1 : Verify compound stability in physiological conditions (e.g., plasma half-life via LC-MS).
- Step 2 : Assess bioavailability using Caco-2 cell permeability assays.
- Step 3 : Cross-validate with proteomic profiling to identify off-target interactions .
For example, discrepancies in CXL017 ’s activity were traced to differential expression of apoptosis regulators (e.g., Bcl-2) in resistant vs. parent cell lines .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic and pharmacological properties?
- Crystal Packing : Strong N–H···O bonds (e.g., amido to carbonyl) stabilize the lattice, influencing solubility and melting point .
- Pharmacology : Hydrogen bonding with target proteins (e.g., NF-κB or kinase active sites) can enhance binding affinity. Molecular docking simulations (using AutoDock Vina) paired with mutagenesis studies are used to validate these interactions .
Methodological Considerations
- Data Contradiction Analysis : Use statistical tools (e.g., PCA) to identify outliers in biological replicates. Cross-reference with orthogonal assays (e.g., flow cytometry vs. Western blot for apoptosis) .
- Synthetic Optimization : Apply design of experiments (DoE) to screen reaction parameters (e.g., temperature, stoichiometry) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
